molecular formula C9H12BrN3O3 B8265143 Tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate

Tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate

Cat. No.: B8265143
M. Wt: 290.11 g/mol
InChI Key: HCCXLQWQFOUAQU-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate is a pyrimidine derivative featuring a bromo substituent at the 5-position, a hydroxyl group at the 2-position, and a tert-butyl carbamate moiety at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds for drug discovery .

Properties

IUPAC Name

tert-butyl N-(5-bromo-2-oxo-1H-pyrimidin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O3/c1-9(2,3)16-8(15)13-6-5(10)4-11-7(14)12-6/h4H,1-3H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCXLQWQFOUAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC(=O)N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Dehalogenated or dehydroxylated compounds.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate with analogous compounds, focusing on molecular structure, physicochemical properties, reactivity, and applications.

Pyrimidine-Based Analogues

Compound 1 : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)
  • Molecular Formula : C₁₁H₁₆FN₃O₃
  • Molecular Weight : 257.26 g/mol
  • Key Differences: Substituents: Fluorine (5-position), methyl (6-position), and methyl carbamate (vs. N-carbamate). Applications: Used in hazard studies; exhibits acute toxicity and skin irritation risks .
Compound 2 : tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate
  • Molecular Formula : C₁₂H₁₆N₂O₄ (estimated)
  • Molecular Weight : ~256.27 g/mol
  • Key Differences :
    • Core Structure : Pyridine instead of pyrimidine.
    • Substituents : Methoxy (5-position) and hydroxyl (4-position).
    • Applications : Found in pyridine derivative catalogs, suggesting use in ligand design or as a building block .

Heterocyclic Variants with Carbamate Moieties

Compound 3 : tert-Butyl 5-(3-(dimethylamino)acryloyl)-4-methylthiazol-2-yl(methyl)carbamate
  • Molecular Formula : C₁₄H₂₀N₃O₃S (estimated)
  • Molecular Weight : ~310.39 g/mol
  • Key Differences :
    • Core Structure : Thiazole ring instead of pyrimidine.
    • Substituents : Acryloyl and methyl groups enhance π-π stacking and hydrophobic interactions.
    • Applications : Intermediate in CDK9 inhibitor synthesis, highlighting its role in kinase-targeted therapies .
Compound 4 : tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate
  • Molecular Formula : Complex bicyclic structure (e.g., ~C₂₉H₄₃ClN₄O₃Si).
  • Key Differences :
    • Core Structure : Bicyclo[2.2.2]octane fused with pyrrolopyridine.
    • Substituents : Triisopropylsilyl protecting group enhances steric bulk and stability.
    • Applications : Used in multi-step syntheses for complex bioactive molecules .

Non-Pyrimidine Carbamates

Compound 5 : tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
  • Molecular Formula: C₁₀H₁₉NO₃
  • Molecular Weight : 201.26 g/mol
  • Key Differences :
    • Core Structure : Cyclopentane ring instead of pyrimidine.
    • Applications : Chiral intermediate in asymmetric synthesis .

Structural and Functional Analysis

Physicochemical Properties

Property Target Compound Compound 1 (Fluoro) Compound 3 (Thiazole)
Molecular Weight ~314.12 g/mol* 257.26 g/mol ~310.39 g/mol
Substituents Br, OH, tert-butyl F, CH₃, methyl carbamate CH₃, acryloyl, thiazole
Reactivity High (Br as leaving group) Moderate (F less reactive) Moderate (thiazole π-system)
Solubility Moderate (polar groups) Low (hydrophobic CH₃) Low (bulky substituents)

*Estimated based on molecular formula C₉H₁₂BrN₃O₃.

Research Findings and Trends

  • Synthetic Utility : Brominated pyrimidines are preferred for late-stage diversification in drug discovery, whereas fluorinated analogues are used for metabolic stability .
  • Safety Profiles : Bromine-containing compounds may pose higher toxicity risks compared to fluorine variants, necessitating rigorous hazard controls .
  • Emerging Analogues : Bicyclic carbamates (e.g., Compound 4) represent a trend toward complex architectures for high-affinity inhibitors .

Biological Activity

Tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula: C9H12BrN3O2
  • CAS Number: 1314390-34-5
  • Molecular Weight: 274.12 g/mol

Synthesis

The compound is synthesized through a reaction involving 2-bromopyrimidin-5-amine and tert-butyl chloroformate in tert-butyl alcohol at elevated temperatures. The reaction conditions typically include:

  • Temperature: 60°C
  • Duration: 96 hours
  • Yield: Specific yields are not provided but purification methods include flash chromatography.

Anticancer Properties

Recent studies have shown that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes related to cancer progression, such as histone deacetylases (HDACs).

Enzyme Inhibition

In vitro assays have indicated that this compound may act as an inhibitor of certain enzymes involved in tumor growth. For example, similar compounds have demonstrated IC50 values in the nanomolar range against HDACs, suggesting a potent inhibitory effect.

Case Studies

  • Study on HDAC Inhibition:
    A study investigated various pyrimidine derivatives for their ability to inhibit HDACs, with some derivatives showing up to a 20-fold reduction in enzymatic activity compared to controls . The results indicated that modifications on the pyrimidine ring significantly influenced biological activity.
  • Neuroprotective Effects:
    Another research focused on the neuroprotective properties of related compounds, which suggested that certain modifications could enhance protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (nM)References
This compoundHDAC InhibitionTBD
Tert-butyl (4-hydroxy-3-carbamoylphenyl)carbamateβ-secretase Inhibition15.4
Tert-butyl (4-hydroxypyrimidin-2-yl)carbamateAntioxidant Activity>400

Q & A

Q. What are the optimal synthetic conditions for preparing tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate?

To maximize yield and purity, use a stepwise approach:

  • Bromination : Introduce bromine at the 5-position of 2-hydroxypyrimidine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60–80°C, monitoring progress via TLC or HPLC .
  • Carbamate Protection : React the brominated intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in dichloromethane (DCM) at room temperature. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Considerations : Control moisture to avoid Boc-group hydrolysis. Optimize equivalents of NBS and Boc₂O to minimize side products.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact, as similar carbamates show acute oral toxicity (H302) and skin irritation (H315) .
  • Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Desiccate to prevent hygroscopic degradation. Avoid proximity to strong acids/bases or oxidizing agents .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass ~317.15 g/mol) and detect impurities .
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify substitution patterns (e.g., tert-butyl singlet at δ ~1.4 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Multi-Technique Validation : Cross-validate NMR assignments with X-ray crystallography. For crystal structure determination, use SHELX software for refinement (SHELXL for small molecules) .
  • Density Functional Theory (DFT) : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify discrepancies arising from dynamic effects or crystal packing .

Q. What experimental strategies optimize the bromine substituent’s reactivity in cross-coupling reactions?

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos catalyst system with Cs₂CO₃ in toluene at 100°C to couple the bromopyrimidine with amines .
  • Suzuki-Miyaura Coupling : Employ Pd(PPh₃)₄ with arylboronic acids in dioxane/H₂O (3:1) at 80°C. Monitor debromination byproducts via LC-MS .
  • Kinetic Studies : Use in-situ IR or UV-Vis spectroscopy to track reaction progress and identify rate-limiting steps.

Q. How can computational modeling predict solvent effects on this compound’s stability?

  • Molecular Dynamics (MD) Simulations : Simulate solvation shells in polar (e.g., DMSO) vs. nonpolar (toluene) solvents using GROMACS or AMBER.
  • Quantum Mechanics (QM) : Calculate hydrolysis pathways of the Boc group under acidic/basic conditions using COSMO-RS solvation models .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH at 40°C for 24h; analyze degradation products via LC-MS.
    • Thermal Stress : Heat solid samples at 60°C for 1 week; monitor decomposition by DSC/TGA .

Q. How is SHELX software applied to refine the crystal structure of this compound?

  • Data Collection : Collect high-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement Workflow :
    • Index/integrate data using SAINT.
    • Solve structure via SHELXT (dual-space methods).
    • Refine with SHELXL using full-matrix least-squares on F².
    • Validate using CheckCIF to resolve ADPs and hydrogen-bonding networks .

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